molecular formula C23H22F3NO6S B12624155 [2-Oxo-4-(trifluoromethyl)chromen-7-yl] 4-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate

[2-Oxo-4-(trifluoromethyl)chromen-7-yl] 4-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate

Cat. No.: B12624155
M. Wt: 497.5 g/mol
InChI Key: HSNDEROUJLOXBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-Oxo-4-(trifluoromethyl)chromen-7-yl] 4-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chromen-7-yl group, a trifluoromethyl group, and a sulfonylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Oxo-4-(trifluoromethyl)chromen-7-yl] 4-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate typically involves multiple steps, including the formation of the chromen-7-yl core, the introduction of the trifluoromethyl group, and the attachment of the sulfonylamino group. Common reagents used in these reactions include trifluoromethylating agents, sulfonyl chlorides, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

[2-Oxo-4-(trifluoromethyl)chromen-7-yl] 4-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce more reduced forms of the compound.

Scientific Research Applications

[2-Oxo-4-(trifluoromethyl)chromen-7-yl] 4-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties and as a drug candidate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [2-Oxo-4-(trifluoromethyl)chromen-7-yl] 4-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2-Oxo-4-(trifluoromethyl)chromen-7-yl] 4-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, enhances its stability and reactivity compared to similar compounds.

Properties

Molecular Formula

C23H22F3NO6S

Molecular Weight

497.5 g/mol

IUPAC Name

[2-oxo-4-(trifluoromethyl)chromen-7-yl] 4-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate

InChI

InChI=1S/C23H22F3NO6S/c1-13(2)10-19(27-34(30,31)16-7-4-14(3)5-8-16)22(29)32-15-6-9-17-18(23(24,25)26)12-21(28)33-20(17)11-15/h4-9,11-13,19,27H,10H2,1-3H3

InChI Key

HSNDEROUJLOXBB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CC(C)C)C(=O)OC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.